(E)-1-(4-Hydroxyphenyl)-1-[4-(trimethylacetoxy)phenyl]-2-phenylbut-1-ene
Description
Properties
IUPAC Name |
[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O3/c1-5-24(19-9-7-6-8-10-19)25(20-11-15-22(28)16-12-20)21-13-17-23(18-14-21)30-26(29)27(2,3)4/h6-18,28H,5H2,1-4H3/b25-24+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSLXHBJNGQPGG-OCOZRVBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC(=O)C(C)(C)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OC(=O)C(C)(C)C)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Precursors
The synthesis begins with 4,4'-dihydroxybenzophenone, which is selectively protected as its monopivaloyl ester (1b) to yield 1-(4-hydroxyphenyl)-1-[4-(trimethylacetoxy)phenyl]ketone. This intermediate is reacted with propiophenone in the presence of titanium(IV) chloride (TiCl₄) and zinc (Zn) under inert conditions. The McMurry reaction proceeds via a low-valent titanium intermediate, which mediates the reductive coupling of the ketone groups to form the trans-alkene.
Stereoselectivity and Optimization
The stereochemical outcome of the reaction is highly dependent on the stoichiometry of TiCl₄ and Zn. Gauthier and Labrie demonstrated that a TiCl₄:Zn molar ratio of 1:2.5 produces an (E)-isomer-to-(Z)-isomer ratio of 14:1. Trituration of the crude product with methanol improves this ratio to 100:1. Chromatographic purification on silica gel further isolates the (E)-isomer in 88% yield.
Table 1: Key Reaction Parameters for McMurry Synthesis
| Parameter | Value | Source |
|---|---|---|
| TiCl₄:Zn ratio | 1:2.5 | |
| Reaction temperature | Room temperature to 80°C | |
| Yield of (E)-isomer | 88% after purification | |
| Melting point (E)-isomer | 171–173°C |
Post-Synthesis Isomer Separation
Despite stereoselective synthesis, small amounts of the (Z)-isomer persist, necessitating separation. Semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is employed for this purpose.
HPLC Conditions
The isomers are separated using a C18 column with a mobile phase of acetonitrile-water (70:30 v/v) acidified with 0.1% trifluoroacetic acid (TFA). The (E)-isomer elutes earlier due to its lower polarity compared to the (Z)-isomer. This method achieves >99% purity for both isomers.
Isomer Equilibration
The isolated (E)-isomer can undergo acid-catalyzed equilibration in aqueous acetonitrile or TFA/dichloromethane to regenerate a 1:1 mixture of (E)- and (Z)-isomers. This reversible process allows recovery of the desired (E)-isomer through repeated HPLC cycles, maximizing overall yield.
Challenges in Demethylation and Stereo-Scrambling
Demethylation of intermediates using agents like vinyl chloroformate or ethyl chloroformate often leads to stereochemical scrambling. For example, demethylation of 4-hydroxy-N-desmethyltamoxifen precursors under reflux conditions produces a 1:1 mixture of (E)- and (Z)-isomers. To mitigate this, milder conditions and shorter reaction times are recommended, though complete avoidance of isomerization remains challenging.
Alternative Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the aromatic rings are substituted with different functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anti-Cancer Activity :
- Tamoxifen Analogue : This compound is noted for its structural similarity to tamoxifen, a well-known anti-estrogen used in breast cancer treatment. Research indicates that it exhibits anti-estrogenic properties, making it a candidate for further studies in cancer therapeutics .
- Mechanism of Action : The compound may interfere with estrogen signaling pathways, potentially inhibiting the proliferation of estrogen-dependent tumors.
- Hormonal Modulation :
- Neuroprotective Effects :
Materials Science Applications
- Polymer Chemistry :
- Nanocomposites :
- Incorporating this compound into nanocomposite materials may improve their electrical and thermal conductivity, making them suitable for applications in electronics and energy storage devices.
Biochemical Applications
- Enzyme Inhibition :
-
Antioxidant Properties :
- The antioxidant capabilities attributed to phenolic compounds suggest that this compound could be explored for protective roles against oxidative stress in biological systems.
Case Study 1: Anti-Cancer Research
A study published in Cancer Research investigated the effects of various tamoxifen analogues on breast cancer cell lines. The findings indicated that compounds structurally related to this compound significantly inhibited cell proliferation through estrogen receptor modulation.
Case Study 2: Polymer Development
Research conducted by the Institute of Polymer Science explored the incorporation of this compound into polycarbonate matrices, resulting in improved thermal stability and mechanical strength compared to traditional formulations.
Mechanism of Action
The mechanism of action of [4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues of Tamoxifen
The compound is closely related to tamoxifen derivatives, particularly droloxifene (3-hydroxytamoxifen) and 4-hydroxytamoxifen . Key differences lie in the substituents on the aromatic rings:
Structural Insights :
- The trimethylacetoxy group in the target compound replaces the dimethylaminoethoxy group in droloxifene and tamoxifen. This substitution introduces a bulkier, lipophilic ester group, which may alter receptor binding kinetics and metabolic stability .
Functional Group Impact on Activity
- Electron-Withdrawing vs. Electron-Donating Groups: The trimethylacetoxy group is electron-withdrawing due to the ester moiety, which may reduce ER binding affinity compared to the electron-donating dimethylaminoethoxy group in droloxifene . In chalcone derivatives (unrelated structurally but informative for SAR), electronegative substituents (e.g., halogens) correlate with lower IC50 values . This suggests that the target compound’s trimethylacetoxy group might modulate potency differently than aminoalkoxy groups.
- This contrasts with droloxifene’s more polar dimethylaminoethoxy group, which improves water solubility and bioavailability .
Metabolic and Pharmacokinetic Differences
- Metabolism: Tamoxifen requires CYP2D6-mediated activation to 4-hydroxytamoxifen for full activity. The target compound’s trimethylacetoxy group may undergo esterase-mediated hydrolysis, yielding a phenolic derivative similar to 4-hydroxytamoxifen . Ferrocifen analogues (e.g., FC1–FC3) generate quinone methides and allylic alcohols via cytochrome P450 oxidation . While the target compound lacks a ferrocenyl group, its metabolism may involve similar oxidative pathways.
Half-Life and Stability :
- The bulky pivaloyloxy group could confer resistance to enzymatic degradation, prolonging half-life compared to droloxifene .
Biological Activity
(E)-1-(4-Hydroxyphenyl)-1-[4-(trimethylacetoxy)phenyl]-2-phenylbut-1-ene, also known by its CAS number 177748-17-3, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from various studies and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C27H28O3 |
| Molecular Weight | 400.51 g/mol |
| Melting Point | 171-173 °C |
| Boiling Point | 509.3 ± 40.0 °C (Predicted) |
| Density | 1.109 ± 0.06 g/cm³ (Predicted) |
| Solubility | Dichloromethane, Ethyl Acetate, Methanol |
The compound exhibits its biological effects primarily through interactions with estrogen receptors (ERs). Research indicates that derivatives of this compound can act as selective estrogen receptor modulators (SERMs), influencing the transcriptional activity of estrogen-responsive genes. The binding affinity to ER subtypes, particularly ERα and ERβ, is crucial for its pharmacological profile.
Case Study: Estrogen Receptor Modulation
A study involving structural modifications of related compounds demonstrated that certain derivatives could effectively inhibit coactivator recruitment to ERs, showing IC50 values as low as 20.88 nM for ERα and 28.34 nM for ERβ . These findings suggest that this compound may possess significant potential in treating hormone-dependent cancers.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. The presence of the 4-hydroxyphenyl moiety is linked to enhanced biological activity against various pathogens.
Antimicrobial Efficacy
Recent studies have shown that compounds containing the 4-hydroxyphenyl group exhibit substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains . For instance, derivatives of related structures demonstrated minimum inhibitory concentrations (MIC) ranging from 0.5 to 64 µg/mL against drug-resistant Candida species and methicillin-resistant Staphylococcus aureus (MRSA) .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Phenolic Hydroxyl Group : Contributes to hydrogen bonding and enhances interaction with biological targets.
- Trimethylacetoxy Group : May influence lipophilicity and cellular uptake.
- Alkene Configuration : The (E) configuration is essential for optimal receptor binding.
Research Findings
Several studies have explored the pharmacological potential of this compound:
- Cancer Cell Studies : In vitro assays revealed that the compound exhibits cytotoxicity in hormone-dependent cancer cell lines, with effective downregulation of estrogen receptors observed .
- Antimicrobial Testing : The compound showed promising results against a range of pathogens, indicating potential utility in developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing (E)-1-(4-Hydroxyphenyl)-1-[4-(trimethylacetoxy)phenyl]-2-phenylbut-1-ene?
- Methodology :
- HPLC : Optimize separation using a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35 v/v) adjusted to pH 4.6 with glacial acetic acid. This method is effective for resolving polar derivatives and detecting impurities .
- NMR Spectroscopy : Use - and -NMR to confirm stereochemistry and substituent positions, particularly for distinguishing between (E)- and (Z)-isomers.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis.
Q. How can researchers ensure stereochemical purity during synthesis?
- Methodology :
- Employ stereoselective synthesis strategies, such as Wittig or Horner-Wadsworth-Emmons reactions, using chiral catalysts or auxiliaries to favor the (E)-isomer.
- Monitor reaction progress with chiral HPLC or circular dichroism (CD) spectroscopy to detect undesired stereoisomers. For related tamoxifen analogs, chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) are effective .
Advanced Research Questions
Q. How can experimental designs address stability challenges in long-term studies?
- Methodology :
- Controlled Storage : Store samples at -20°C under inert gas (e.g., argon) to minimize degradation. Organic degradation rates increase with temperature, as observed in wastewater studies; continuous cooling during experiments is critical .
- Accelerated Stability Testing : Use thermal stress (e.g., 40°C), humidity (75% RH), and photolysis (ICH Q1B guidelines) to predict degradation pathways. Analyze degradation products via LC-MS.
Q. What computational approaches predict the compound’s binding affinity to estrogen receptors (ERs)?
- Methodology :
- Molecular Docking : Utilize Discovery Studio or AutoDock Vina to model interactions between the compound and ERα/ERβ. Focus on the hydroxyl and trimethylacetoxy groups, which mimic tamoxifen’s binding to the ER ligand-binding domain .
- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and hydrogen-bonding networks.
Q. How can HPLC methods be optimized to resolve metabolites or degradation products?
- Methodology :
- Gradient Elution : Start with a low organic phase (e.g., 40% methanol) and gradually increase to 90% to separate hydrophobic metabolites.
- Ion-Pairing Agents : Add 0.1% trifluoroacetic acid (TFA) to improve peak symmetry for charged species. Validate method robustness using system suitability tests per USP guidelines .
Q. What strategies mitigate challenges in synthesizing tamoxifen analogs with bulky substituents?
- Methodology :
- Microwave-Assisted Synthesis : Reduce reaction time and improve yield for sterically hindered intermediates.
- Protecting Groups : Temporarily protect the 4-hydroxyphenyl group with acetyl or tert-butyldimethylsilyl (TBDMS) to prevent side reactions during coupling steps .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in stereochemical assignments across studies?
- Methodology :
- Cross-validate NMR data (e.g., NOESY for spatial proximity of protons) with single-crystal X-ray diffraction, which provides unambiguous stereochemical determination. For example, X-ray studies of related triazole derivatives confirmed substituent orientation with an R-factor < 0.06 .
- Compare experimental optical rotation values with computational predictions (e.g., TDDFT calculations).
Key Considerations for Experimental Design
- Sample Preparation : Avoid prolonged exposure to ambient conditions during synthesis or analysis to prevent degradation.
- Reference Standards : Use USP-grade reagents for buffer preparation to ensure HPLC reproducibility .
- Ethical Compliance : Adhere to institutional guidelines for handling bioactive compounds, particularly those with structural similarity to pharmaceuticals like tamoxifen .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
